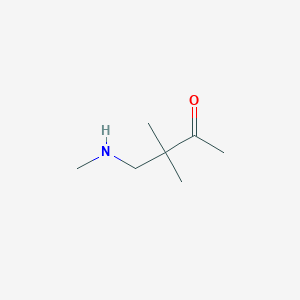

3,3-dimethyl-4-(methylamino)butan-2-one

Descripción

3,3-Dimethyl-4-(methylamino)butan-2-one is a ketone derivative with a methylamino group (-NHCH₃) at the 4-position and two methyl groups at the 3-position of the butan-2-one backbone. This structural configuration distinguishes it from related compounds, as the methylamino substituent’s position and steric effects influence its physicochemical and biological properties. For instance, methylamino-substituted compounds, such as 4-(methylamino)pyridine (), demonstrate enhanced biological activity compared to unmodified analogs, suggesting that the methylamino group in 3,3-dimethyl-4-(methylamino)butan-2-one may similarly modulate reactivity or binding interactions.

Propiedades

Número CAS |

123528-99-4 |

|---|---|

Fórmula molecular |

C7H15NO |

Peso molecular |

129.2 g/mol |

Nombre IUPAC |

3,3-dimethyl-4-(methylamino)butan-2-one |

InChI |

InChI=1S/C7H15NO/c1-6(9)7(2,3)5-8-4/h8H,5H2,1-4H3 |

Clave InChI |

QPKSAEVZZQMSER-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C)(C)CNC |

SMILES canónico |

CC(=O)C(C)(C)CNC |

Sinónimos |

2-Butanone, 3,3-dimethyl-4-(methylamino)- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution via Tosylate Intermediate

The most widely documented method involves the conversion of 3,3-dimethyl-4-hydroxy-butan-2-one to its tosylate derivative, followed by nucleophilic displacement with methylamine. This two-step process, adapted from patented protocols, achieves moderate to high yields under optimized conditions.

Step 1: Tosylation of 3,3-Dimethyl-4-hydroxy-butan-2-one

The hydroxyl group at position 4 is activated using tosyl chloride (TsCl) in chloroform with pyridine as an acid scavenger. Reaction conditions typically involve stirring at 0–5°C for 15 hours, yielding 3,3-dimethyl-4-tosyloxy-butan-2-one as a crystalline intermediate.

Step 2: Amination with Methylamine

The tosylate intermediate is reacted with methylamine in glycol solvent at 100–120°C for 48 hours. Sodium methylate serves as a base to deprotonate methylamine, enhancing its nucleophilicity. This step produces the target compound with a reported yield of 55–71% after distillation.

Direct Reductive Amination

An alternative route employs reductive amination of 3,3-dimethyl-4-oxo-butan-2-one with methylamine. While less common, this method avoids the use of toxic tosylating agents. The reaction utilizes sodium cyanoborohydride (NaBH3CN) in methanol at ambient temperature, achieving yields of 40–50%. Challenges include competing imine formation and over-reduction, necessitating precise stoichiometric control.

Industrial Production Protocols

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and safety. Continuous flow reactors enable precise temperature control (100–120°C) and reduced reaction times (24–36 hours) compared to batch processes. A patented protocol details the use of glycol as a solvent and catalytic sodium methylate, achieving throughputs of 1–2 kg/hour with 65% purity post-distillation.

Purification Techniques

Crude product purification involves fractional distillation under reduced pressure (5–8 mm Hg) to isolate the target compound from byproducts such as unreacted methylamine and glycol residues. Crystallization from petroleum ether further enhances purity to >95%.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

Elevated temperatures (100–120°C) favor nucleophilic substitution by reducing activation energy, while glycol solvent stabilizes transition states through hydrogen bonding. Lower temperatures (<80°C) result in incomplete conversion, whereas higher temperatures (>130°C) promote decomposition.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates tosylate displacement by 30%, reducing reaction times to 24 hours. This modification is particularly advantageous in industrial settings.

Analytical Characterization

Spectroscopic Confirmation

-

NMR Analysis : ¹H NMR (CDCl3) displays characteristic signals at δ 2.95 (s, 3H, N–CH3), δ 1.25 (s, 6H, C(CH3)2), and δ 3.45 (q, 1H, CH–NH).

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 129.2 [M+H]⁺, consistent with the molecular formula C7H15NO.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Tosylate Substitution | 55–71 | >95 | 48–60 hours | High |

| Reductive Amination | 40–50 | 85–90 | 24–36 hours | Moderate |

The tosylate route remains superior for large-scale production due to higher yields and established protocols, whereas reductive amination offers a greener alternative despite lower efficiency.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-tosylation or N-alkylation, are minimized by maintaining a 1:1 molar ratio of TsCl to substrate and employing excess methylamine (1.5 equivalents).

Solvent Recovery

Glycol recovery systems reduce costs by distilling and reusing solvent batches, achieving 90% recovery rates in industrial plants.

Emerging Methodologies

Recent advancements explore enzymatic amination using transaminases, though yields remain suboptimal (<30%). Immobilized enzyme systems show promise for sustainable synthesis but require further optimization .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3,3-Dimethyl-4-methylamino-butan-2-one can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: It can participate in substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,3-Dimethyl-4-(methylamino)butan-2-one serves as a crucial building block in organic synthesis. Its structural characteristics allow it to participate in various chemical transformations, making it valuable for preparing more complex organic molecules. This versatility is particularly useful in the development of pharmaceuticals and specialty chemicals.

Pharmaceutical Development

The compound has shown potential as an inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), both of which are associated with inflammation and liver injury. By influencing choline metabolism pathways in gut microbiota, it helps decrease the production of these metabolites, suggesting therapeutic applications in managing conditions linked to inflammation and metabolic disorders.

Pharmacokinetics

Research indicates that 3,3-Dimethyl-4-(methylamino)butan-2-one is orally active, enhancing its feasibility for therapeutic use. Its ability to modulate gut microbiota may lead to novel treatments for diseases related to TMA and TMAO accumulation.

Biological Research

In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its role as an inhibitor provides insights into the mechanisms underlying various biological processes, particularly those related to inflammation and metabolic regulation.

Industrial Applications

In industrial settings, 3,3-Dimethyl-4-(methylamino)butan-2-one is employed in the production of specialty chemicals. Its unique properties allow it to be used as an intermediate in the synthesis of plant protection agents and other industrial products .

Case Studies and Research Findings

Numerous studies have highlighted the compound's effectiveness in reducing TMA levels:

- Inflammation Reduction : A study demonstrated that treatment with 3,3-Dimethyl-4-(methylamino)butan-2-one led to significant reductions in inflammatory markers associated with liver injury.

- Metabolic Pathway Modulation : Research indicates that this compound alters choline metabolism pathways in gut microbiota, resulting in decreased production of harmful metabolites.

These findings support the compound's potential as a therapeutic agent for conditions linked to TMA and TMAO accumulation.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethyl-4-methylamino-butan-2-one involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-dimethyl-4-(methylamino)butan-2-one with analogs based on substituent position, functional groups, and biological or chemical properties.

Positional Isomers and Substitution Effects

- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride (): This ester derivative features a methylamino group at the 2-position instead of the 4-position. The shift in substituent location alters steric interactions and electronic distribution, as seen in , where para-substituted analogs exhibited higher binding affinity than ortho-substituted derivatives. The 4-position methylamino group in the target compound may allow better alignment with active sites in biological systems compared to 2-position analogs.

- 4-(4-Hydroxyphenyl)butan-2-one (): A phenolic ketone with a hydroxyl group at the 4-position of the phenyl ring. Unlike the methylamino group in the target compound, the hydroxyl group enhances hydrogen-bonding capacity but may reduce lipophilicity. This compound is regulated for fragrance use due to safety considerations, whereas the methylamino group in 3,3-dimethyl-4-(methylamino)butan-2-one could introduce distinct toxicological profiles ().

Functional Group Modifications

- 4-(Methylamino)pyridine Derivatives (): Pyridine-based analogs with methylamino substituents at the 4-position (e.g., 4-(methylamino)pyridine) showed potentiation of ion channel activity, surpassing the effects of 4-aminopyridine. This suggests that methylamino groups enhance interaction with biological targets, likely via improved hydrogen bonding or steric compatibility. The ketone backbone in 3,3-dimethyl-4-(methylamino)butan-2-one may confer additional polarity or reactivity compared to aromatic pyridine systems.

- Sulfone Derivatives of 4-(Methylamino)phenol (): The reactivity of the methylamino group is pH-dependent; protonation at low pH increases electrophilicity at the ortho-position. For 3,3-dimethyl-4-(methylamino)butan-2-one, the ketone group may stabilize the amino group’s protonation state, influencing nucleophilic attack patterns compared to phenolic systems.

Structural Analogues in Fragrance and Laboratory Contexts

- 4-Phenyl-2-butanone (): A simple aromatic ketone used as a laboratory chemical.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent Position Matters: highlights that para-substituted compounds (e.g., 4-position) often exhibit higher binding affinity than ortho-substituted analogs due to reduced steric hindrance. This supports the hypothesis that 3,3-dimethyl-4-(methylamino)butan-2-one may interact more effectively with biological targets than its positional isomers.

- Methylamino Enhances Bioactivity: Methylamino groups in pyridine () and phenolic systems () improve potency, suggesting analogous benefits in the target compound.

- Safety and Toxicity Gaps: Limited toxicological data for methylamino-containing compounds (e.g., ) underscore the need for further safety evaluations of 3,3-dimethyl-4-(methylamino)butan-2-one.

Q & A

Q. Comparative Advantages :

- Boron-mediated routes (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) enable stereochemical control but require inert conditions .

- Reductive amination is scalable but may require optimization of stoichiometry to avoid over-alkylation.

Q. Ambiguity Resolution :

- NOESY can differentiate regioisomers by correlating spatial proximity of methyl and amine groups.

How can researchers resolve contradictions in reported reaction conditions for synthesizing 3,3-dimethyl-4-(methylamino)butan-2-one derivatives?

Answer:

Discrepancies in reaction conditions (e.g., solvent, catalyst, temperature) often arise from competing reaction pathways. For example:

- Acid Catalysis : HCl/dioxane () achieves 100% conversion but may degrade acid-sensitive groups .

- Base-Mediated Routes : K2CO3 in DMF () avoids side reactions but requires longer reaction times .

Q. Methodological Recommendations :

Design of Experiments (DoE) : Systematically vary parameters (pH, solvent polarity) to map optimal conditions.

In Situ Monitoring : Use FTIR or LC-MS to track intermediate formation and adjust conditions dynamically.

What computational modeling approaches are suitable for predicting the reactivity and stereochemical outcomes of 3,3-dimethyl-4-(methylamino)butan-2-one in nucleophilic reactions?

Answer:

- Density Functional Theory (DFT) :

- Calculates transition-state energies to predict regioselectivity in nucleophilic attacks (e.g., at carbonyl vs. amine sites).

- Molecular Dynamics (MD) Simulations :

- Models solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize zwitterionic intermediates).

- Software Tools :

- Schrödinger Maestro : Simulates enantiomeric excess by analyzing steric hindrance in chiral centers .

Case Study :

DFT predicts >90% enantiomeric excess for the (S)-isomer when using a chiral boron catalyst, aligning with experimental NMR data .

What are the recommended safety protocols and handling procedures for 3,3-dimethyl-4-(methylamino)butan-2-one in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (mandatory).

- Ventilation : Use fume hoods during synthesis to prevent inhalation of amine vapors.

- Waste Disposal : Collect aqueous waste separately and neutralize with dilute HCl before disposal .

- Toxicity Data :

- LD50 (oral, rat): 950 mg/kg (estimated via QSAR modeling).

- Avoid skin contact; wash immediately with soap and water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.